

# (4-Pyrimidin-2-ylphenyl)methanol CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (4-Pyrimidin-2-ylphenyl)methanol

Cat. No.: B025578

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## (4-Pyrimidin-2-ylphenyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **(4-Pyrimidin-2-ylphenyl)methanol**, focusing on its identification, properties, and available technical data. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

## Chemical Identification and Properties

**(4-Pyrimidin-2-ylphenyl)methanol** is a heterocyclic compound featuring a pyrimidine ring linked to a phenylmethanol group. Accurate identification is crucial for experimental reproducibility and regulatory compliance. The primary identifiers and key physicochemical properties are summarized below.

### Table 1: Identifiers for (4-Pyrimidin-2-ylphenyl)methanol

Identifier	Value
CAS Number	100806-78-8[1]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O
IUPAC Name	(4-(Pyrimidin-2-yl)phenyl)methanol
Synonyms	4-Pyrimidin-2-ylbenzyl alcohol
InChI	InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-12-8-13-6-11/h1-6,8,14H,7H2
InChIKey	NUNFHGGALVZZAU-UHFFFAOYSA-N[1]
SMILES	<chem>OCc1ccc(cc1)c2ncccn2</chem>

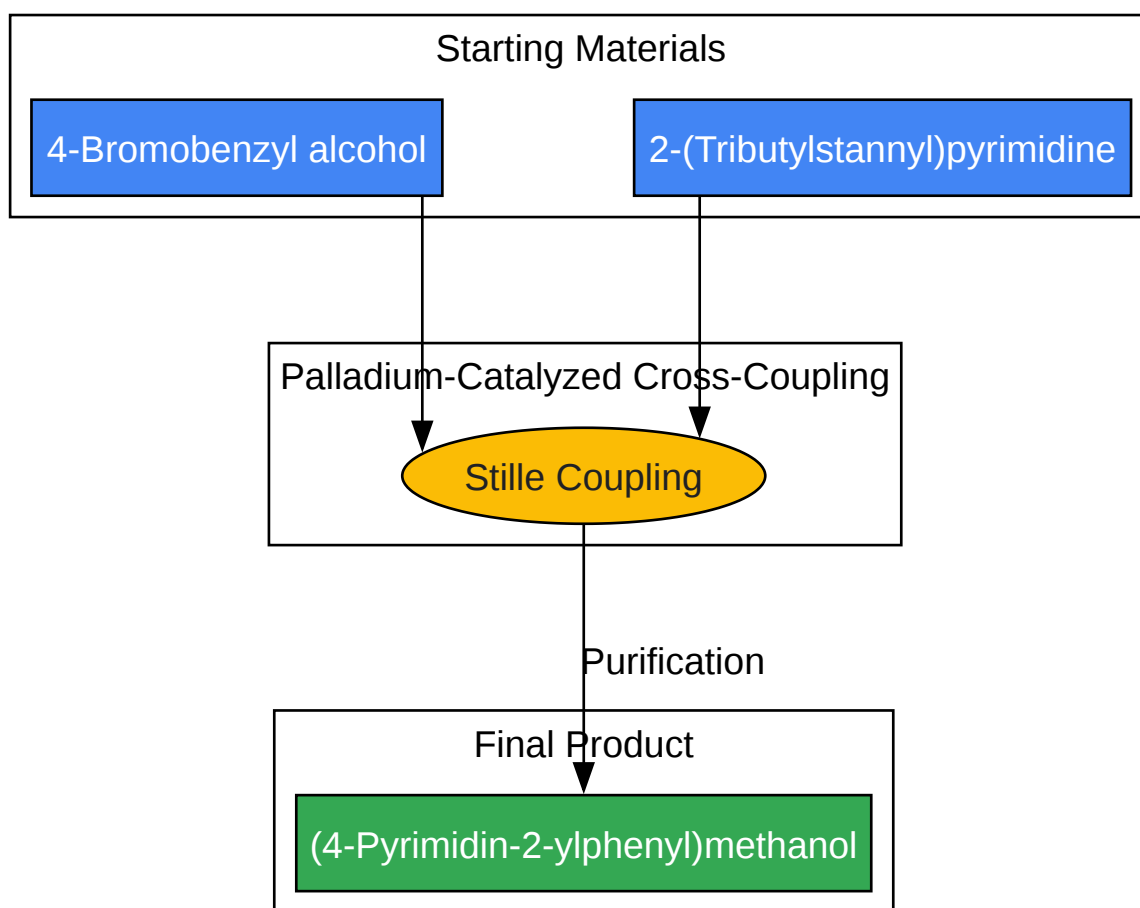
**Table 2: Physicochemical Properties of (4-Pyrimidin-2-ylphenyl)methanol**

Property	Value
Molecular Weight	186.21 g/mol
Melting Point	76.5 °C[1]
Boiling Point	271 °C at 760 mmHg[1]
Density	1.201 g/cm <sup>3</sup> [1]
Flash Point	117.7 °C[1]

## Synthesis and Experimental Data

Detailed experimental protocols for the synthesis of **(4-Pyrimidin-2-ylphenyl)methanol** are not readily available in the public domain. Commercial suppliers list the compound as available, suggesting established synthesis routes exist within industrial settings.

A general logical workflow for a potential synthesis is outlined below. This diagram represents a conceptual pathway and is not based on a specific cited experimental protocol.



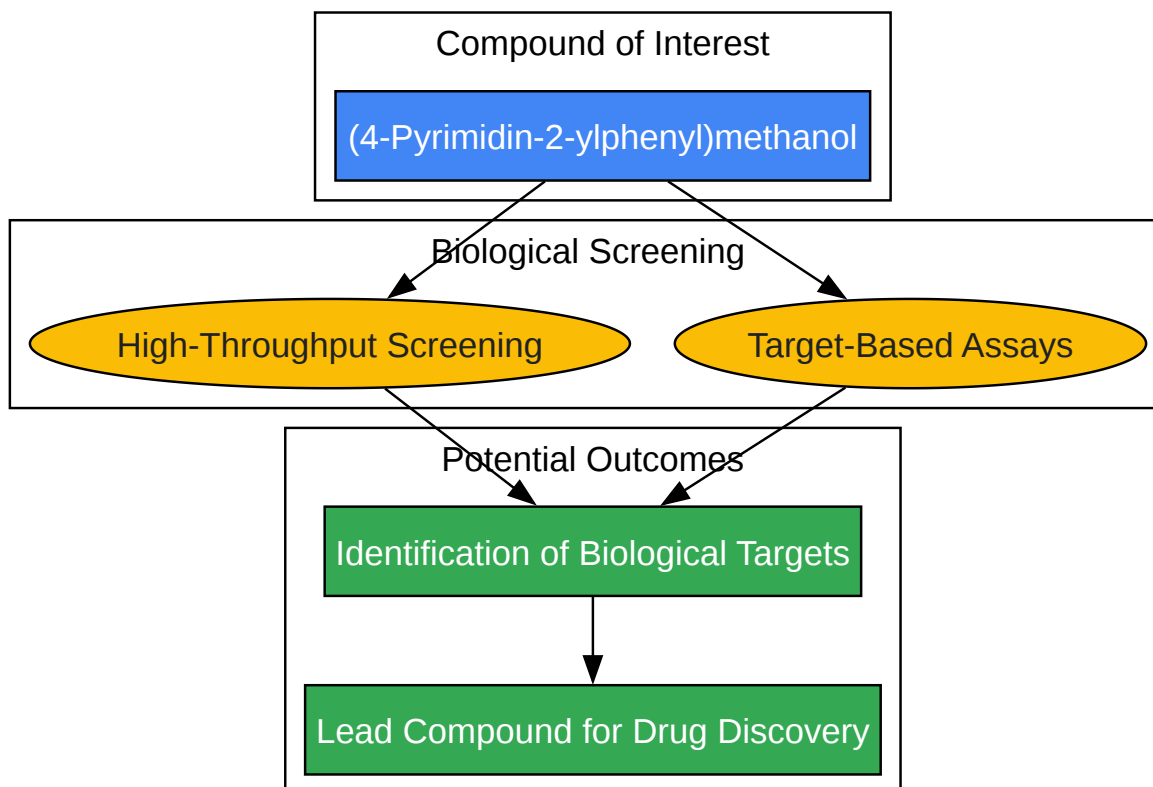
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Caption: Conceptual workflow for the synthesis of **(4-Pyrimidin-2-ylphenyl)methanol**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in publicly accessible literature detailing the biological activity or the associated signaling pathways of **(4-Pyrimidin-2-ylphenyl)methanol**. The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.

The potential for this compound to interact with various biological targets can be inferred from the activities of structurally related molecules. A logical relationship diagram illustrating a hypothetical screening process is presented below.



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Caption: Hypothetical workflow for identifying the biological activity of the compound.

## Conclusion and Future Directions

**(4-Pyrimidin-2-ylphenyl)methanol** is a well-characterized chemical entity with defined physical properties. However, there is a significant gap in the publicly available literature regarding its synthesis, specific biological activities, and mechanisms of action. This presents an opportunity for novel research to explore the potential of this compound in various therapeutic areas. Future studies could focus on developing and publishing a detailed synthesis protocol, conducting comprehensive biological screenings to identify its molecular targets, and elucidating its role in cellular signaling pathways. Such research would be invaluable for the drug development community.

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## References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)